AG-490

Catalog No.
S547915
CAS No.
133550-30-8
M.F
C17H14N2O3
M. Wt
294.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AG-490

CAS Number

133550-30-8

Product Name

AG-490

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+

InChI Key

TUCIOBMMDDOEMM-RIYZIHGNSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

AG 490, AG-490, AG490, alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide, n-benzyl-3,4-dihydroxy-benzylidenecyanoacetamide, tyrphostin AG-490, tyrphostin B42

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N

Description

The exact mass of the compound Tyrphostin B42 is 294.10044 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

    Cervical Carcinoma Cell Lines

      Scientific Field: Oncology

      Summary: Tyrphostin B42, an inhibitor of the epithelial growth factor receptor, effectively arrested the growth of cervical carcinoma cell lines in vitro within 72 hours of application.

      Methods: Flow cytometry confirmed HER-2 protein expression in cervical carcinoma cell lines (CALO and INBL). Crystal violet assay assessed HER-2 regulation, and western blot analysis determined HER-2 phosphorylation status.

      Results: Tyrphostin B42 inhibited HER2 signal-regulated kinase pathway, resulting in decreased phosphorylated forms of HER2 and growth inhibition.

    Pancreatic Cancer Cells (PCCs)

      Scientific Field: Cancer Biology

      Summary: Tyrphostin B42 attenuated trichostatin A (TSA)-induced resistance in pancreatic cancer cells.

    IL-12 Signaling and T Cell Functions

      Scientific Field: Immunology

AG-490, also known as α-Cyano-(3,4-dihydroxy)-N-benzylcinnamide, is a synthetic compound categorized as a JAK (Janus kinase) inhibitor. It specifically targets the JAK2/STAT3 signaling pathway, which is crucial in various cellular processes including proliferation, differentiation, and immune response. The molecular formula of AG-490 is C₁₇H₁₄N₂O₃, with a molecular weight of 294.3 g/mol . This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer.

Tyrphostin B42 acts as a JAK2 inhibitor. JAK2 is a protein involved in cytokine signaling, a crucial pathway for immune cell communication. Tyrphostin B42 binds to the ATP-binding pocket of JAK2, thereby preventing it from transferring phosphate groups to other proteins and halting downstream signaling cascades []. This inhibition has shown promise in regulating immune responses and potentially treating diseases associated with JAK2 dysregulation [].

AG-490's primary mechanism involves the inhibition of JAK2 phosphorylation, which subsequently affects the downstream activation of the STAT3 transcription factor. The compound does not directly inhibit the activity of these kinases but rather prevents their activation through phosphorylation. This action can lead to reduced expression of various cytokines and other proteins involved in inflammatory responses .

Key Reactions:

  • Inhibition of JAK2: AG-490 binds to the ATP-binding site of JAK2, preventing its activation.
  • Reduction of STAT3 Phosphorylation: The inhibition of JAK2 leads to decreased phosphorylation and activation of STAT3, affecting gene expression related to inflammation and cell survival .

AG-490 exhibits significant biological activity by modulating immune responses and cellular proliferation. Studies have shown that it can induce apoptosis in various cell types, including human normal fibroblasts and hypertrophic scar fibroblasts, in a concentration-dependent manner . Additionally, AG-490 has been shown to suppress nitric oxide production in macrophages stimulated by interferon-gamma, indicating its role in anti-inflammatory processes .

Notable Biological Effects:

  • Inhibition of Fibroblast Proliferation: Reduces proliferation rates in human fibroblasts.
  • Induction of Apoptosis: Promotes programmed cell death in certain cancer cell lines.
  • Anti-inflammatory Properties: Decreases levels of pro-inflammatory cytokines.

  • Formation of the Cinnamide Backbone: This involves the reaction between benzylamine and an appropriate α-cyanoacrylic acid derivative.
  • Hydroxylation: Introduction of hydroxyl groups at the 3 and 4 positions on the aromatic ring can be achieved through electrophilic aromatic substitution reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing .

AG-490 has potential applications across various fields:

  • Cancer Therapy: Due to its ability to inhibit tumor cell proliferation and induce apoptosis.
  • Inflammatory Diseases: Its anti-inflammatory properties make it a candidate for treating conditions like rheumatoid arthritis and other autoimmune disorders.
  • Neuroprotection: Research indicates its effectiveness in models of cerebral ischemia/reperfusion injury, suggesting potential applications in neuroprotective therapies .

Interaction studies involving AG-490 have primarily focused on its effects on various signaling pathways:

  • JAK/STAT Pathway Modulation: AG-490's inhibition of JAK2 leads to decreased activation of STAT proteins, which are pivotal in mediating cellular responses to cytokines.
  • Cytokine Production: Studies have demonstrated that AG-490 can suppress the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in various cell types .

Several compounds share structural or functional similarities with AG-490. Here are some notable examples:

Compound NameStructure SimilarityMechanismUnique Features
WHI-P154Similar backboneJAK3 InhibitorMore potent against JAK3 than AG-490
Tyrphostin A23Similar frameworkBroad-spectrum tyrosine kinase inhibitorInhibits multiple kinases
RuxolitinibSimilar targetSelective JAK1/JAK2 inhibitorApproved for myelofibrosis
TofacitinibSimilar targetSelective JAK1/JAK3 inhibitorUsed for rheumatoid arthritis

AG-490 is unique due to its specific inhibition profile against JAK2/STAT3 without significantly affecting other kinases compared to these similar compounds. This specificity may contribute to its therapeutic potential with potentially fewer side effects.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

294.10044231 g/mol

Monoisotopic Mass

294.10044231 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C4UD8F8XJY

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Metabolism Metabolites

Tyrphostin B42 has known human metabolites that include Tyrphostin B42, 4-O-glucuronide and Tyrphostin B42, 3-O-glucuronide.

Wikipedia

AG 490

Dates

Modify: 2023-08-15
1: DU AL, Ji TL, Yang B, Cao JF, Zhang XG, Li Y, Pan S, Zhang B, Hu ZB, Zeng XW.  Neuroprotective effect of AG490 in experimental traumatic brain injury of rats. Chin Med J (Engl). 2013 Aug;126(15):2934-7. PubMed PMID: 23924471.

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